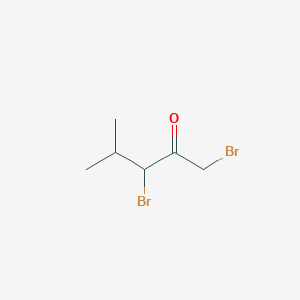
1,3-Dibromo-4-methyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-4-methyl-2-pentanone (DBMP) is a chemical compound that has been widely used in scientific research. It is a potent electrophile that can react with various nucleophiles, making it a valuable tool for studying chemical reactions and mechanisms.
Mechanism Of Action
1,3-Dibromo-4-methyl-2-pentanone is a reactive electrophile that can react with various nucleophiles, such as amines, alcohols, and thiols. The mechanism of action of 1,3-Dibromo-4-methyl-2-pentanone involves the formation of a covalent bond between the electrophilic carbonyl carbon and the nucleophilic functional group. This reaction can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Biochemical and Physiological Effects:
1,3-Dibromo-4-methyl-2-pentanone has been shown to have antimicrobial and antifungal properties, and it has been used as a pesticide and insecticide. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone is not suitable for use in humans or animals. In addition, 1,3-Dibromo-4-methyl-2-pentanone can cause skin irritation and respiratory problems if not handled properly.
Advantages And Limitations For Lab Experiments
1,3-Dibromo-4-methyl-2-pentanone is a valuable tool for studying chemical reactions and mechanisms in the laboratory. It is a potent electrophile that can react with various nucleophiles, making it useful for the synthesis of bioactive compounds. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone must be handled with care and used in a well-ventilated area.
Future Directions
There are several future directions for the use of 1,3-Dibromo-4-methyl-2-pentanone in scientific research. One potential application is in the synthesis of new anti-cancer agents and other bioactive compounds. 1,3-Dibromo-4-methyl-2-pentanone can also be used in the development of new synthetic methods and reaction mechanisms. In addition, future research could focus on the development of safer and more environmentally friendly halogenating agents for use in organic synthesis.
Conclusion:
In conclusion, 1,3-Dibromo-4-methyl-2-pentanone is a valuable tool for studying chemical reactions and mechanisms in scientific research. It has been used in the synthesis of bioactive compounds and the development of new synthetic methods. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone must be handled with care and used in a well-ventilated area. Future research could focus on the development of safer and more environmentally friendly halogenating agents for use in organic synthesis.
Synthesis Methods
1,3-Dibromo-4-methyl-2-pentanone can be synthesized through the reaction between 4-methyl-2-pentanone and bromine in the presence of a strong acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through fractional distillation or chromatography.
Scientific Research Applications
1,3-Dibromo-4-methyl-2-pentanone has been widely used in scientific research as a reagent for various chemical reactions. It is commonly used in organic synthesis as a halogenating agent, and it has also been used in the synthesis of natural products and pharmaceuticals. 1,3-Dibromo-4-methyl-2-pentanone has been used in the synthesis of anti-cancer agents, antibiotics, and other bioactive compounds.
properties
CAS RN |
1577-29-3 |
|---|---|
Product Name |
1,3-Dibromo-4-methyl-2-pentanone |
Molecular Formula |
C6H10Br2O |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
1,3-dibromo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3 |
InChI Key |
HMEBPZUIUZXVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)CBr)Br |
Canonical SMILES |
CC(C)C(C(=O)CBr)Br |
synonyms |
1,3-Dibromo-4-methyl-2-pentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



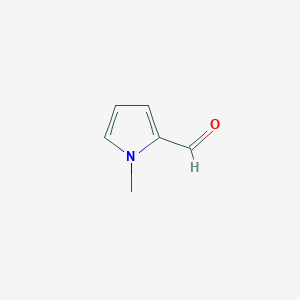


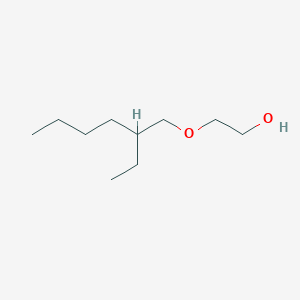
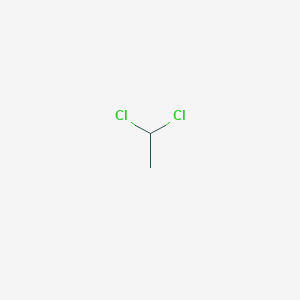
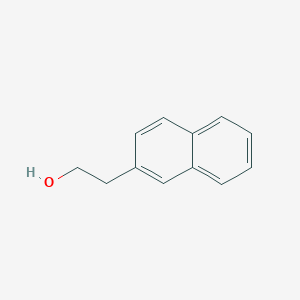
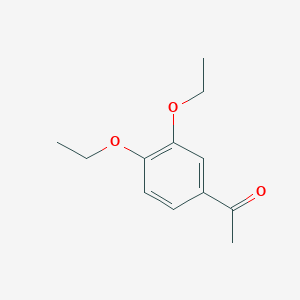
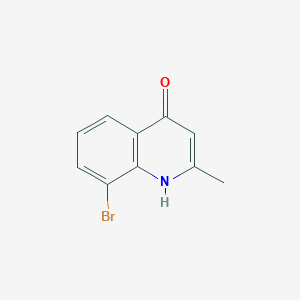
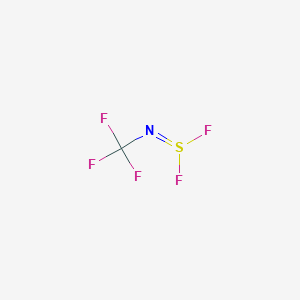
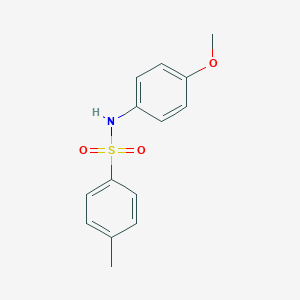
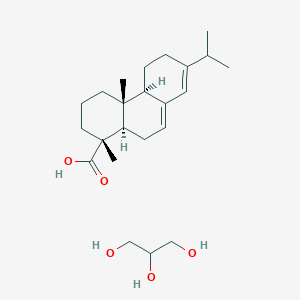

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
